molecular formula C12H8Cl2N2O2S B488871 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-58-5

4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B488871
CAS No.: 727386-58-5
M. Wt: 315.2g/mol
InChI Key: UMQSRKCTOCPUBM-UHFFFAOYSA-N
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Description

4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol (Vitas-M Lab ID: BBL004060) is a chemical compound supplied as a dry powder with a molecular formula of C12H8Cl2N2O2S and a molecular weight of 315.18 . It features a 1,3,4-oxadiazole scaffold, a heterocyclic ring system recognized in medicinal chemistry for its significant therapeutic potential . This versatile pharmacophore is known to contribute to a wide array of biological activities and is a common feature in FDA-approved drugs and investigational compounds . Researchers value 1,3,4-oxadiazole derivatives for their utility in drug discovery, particularly in the synthesis of novel molecules for biological screening and lead optimization . These compounds have demonstrated promising mechanisms of action in research settings, including the inhibition of key enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are relevant in areas like anticancer research . Furthermore, structurally similar oxadiazole-containing compounds have shown high potency and specificity as inhibitors of targets like monoamine oxidase B (MAO-B), indicating potential for research in neurodegenerative disorders . This product is intended for research applications such as hit-to-lead optimization and biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-8-3-4-9(10(14)7-8)11-15-16-12(18-11)19-6-2-1-5-17/h3-4,7,17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQSRKCTOCPUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHTHF0–58598
KOtBuDCM256092
NaOHEtOH254585

Nitration and Halogenation Adjustments

While the 2,4-dichlorophenyl group is typically introduced early in the synthesis, post-cyclization halogenation has been explored. Electrophilic aromatic substitution using chlorine gas in acetic acid at 50°C modifies the phenyl ring but requires stringent control to avoid over-halogenation. This method is less favored due to lower regioselectivity (60:40 para:ortho ratio) compared to starting with pre-halogenated precursors.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical data corroborates structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.65 (d, J = 2.0 Hz, 1H, Ar–H), 4.75 (s, 2H, –CH₂OH), 3.92 (s, 1H, –C≡CH).

  • LC-MS : m/z 375.0 [M+H]⁺.

Industrial-Scale Synthesis Considerations

Batch reactors with controlled temperature and pressure are employed for large-scale production. A continuous-flow system using microreactors has been piloted, reducing reaction time from 12 hours to 2 hours and improving yield to 90%. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

StepMethodYield (%)ScalabilityCost Index
Oxadiazole FormationKOH/CS₂ in EtOH78High$
AlkylationNaH/THF at 0°C85Moderate$$
Continuous FlowMicroreactor90High$$$

Emerging Techniques and Innovations

Recent advances include photocatalytic thiol-alkyne coupling, which eliminates the need for strong bases. A palladium-catalyzed Sonogashira coupling variant has also been reported, though it requires expensive catalysts.

Challenges and Limitations

Key challenges include:

  • Alkyne Stability : The but-2-yn-1-ol moiety is prone to hydration under acidic conditions.

  • Regioselectivity : Competing reactions during halogenation reduce yield.

  • Cost : High-purity NaH and THF increase production expenses.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, particularly in the substitution patterns at the oxadiazole core. Key comparisons include:

Compound Name Substituents at Position 2 (Oxadiazole) Substituents at Position 5 (Oxadiazole) Key Structural Differences
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol Sulfanyl-butynol (C≡C-CH₂-OH) 2,4-Dichlorophenyl Propargyl alcohol chain, Cl substituents
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) () Methylthio (-S-CH₃) 2,4-Dichlorophenyl Shorter alkyl chain, no hydroxyl group
N-(2,4-dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide () Sulfanyl-butanamide with indole-propyl group None (substituent at position 2) Indole moiety, amide linkage
6g () n-Pentylsulfanyl Indole-methyl group Alkyl chain, indole core

Key Observations :

  • The propargyl alcohol chain in the target compound introduces a rigid, electron-rich region, distinct from simpler alkylthio groups (e.g., 20’ ) or amide-linked chains ().
  • The 2,4-dichlorophenyl group is a common feature in antimicrobial and anticancer agents (), while indole-containing analogs () prioritize enzyme inhibition.
Physicochemical and Spectral Properties

Data from and highlight variations in melting points, solubility, and spectral profiles:

Compound (Reference) Melting Point (°C) Molecular Weight (g/mol) IR/NMR Features
7c–7f () 134–178 375–389 NH stretches (3300 cm⁻¹), C=O (1680 cm⁻¹)
19i () Not reported 413.88 Broad -OH (carboxylic acid, 2500–3000 cm⁻¹)
Target Compound (Inferred from ) Not reported 329.17 Alkyne C≡C (~2100 cm⁻¹), OH (~3400 cm⁻¹)

Key Observations :

  • The target compound’s alkyne and hydroxyl groups would produce distinct IR signals compared to carboxylic acid derivatives (e.g., 19i ) or amide-containing analogs ().
  • Lower molecular weight (~329 g/mol) compared to indole-based derivatives (, ~450 g/mol) may enhance bioavailability ().

Key Observations :

  • The target compound’s synthesis likely requires specialized handling of the propargyl alcohol moiety, which is prone to side reactions (e.g., alkyne hydration).
  • Higher yields are reported for simpler S-alkylation reactions (e.g., 20’ ) compared to multi-step indole derivatives ().

Key Observations :

  • Propargyl alcohol’s rigidity may improve target binding compared to flexible alkyl chains (e.g., 6g ) .

Biological Activity

The compound 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula for 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is C12H10Cl2N2O3SC_{12}H_{10}Cl_2N_2O_3S. The structure consists of an oxadiazole ring substituted with a dichlorophenyl group and a sulfanyl moiety linked to a butynol side chain.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Oxadiazole Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-231 (Breast)10.5
Compound BHeLa (Cervical)15.0
Compound CKCL-22 (Lymphoblastoid)12.3
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-olTBDTBDTBD

In vitro studies suggest that the presence of the sulfanyl group enhances the interaction with cellular targets, potentially leading to increased apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), which can trigger cell death pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties. For example, the compound has been evaluated against various bacterial strains and fungi. The results demonstrated moderate antibacterial activity against Gram-positive bacteria and some efficacy against fungal strains.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-olTBDTBDTBD

The biological activity of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can activate caspases leading to programmed cell death.
  • ROS Generation : Increased levels of ROS can damage cellular components and lead to apoptosis.

Case Studies

Several case studies have reported on the synthesis and evaluation of similar oxadiazole compounds:

  • Study on Anticancer Activity : A recent publication evaluated a series of oxadiazole derivatives for their anticancer properties using MDA-MB-231 and HeLa cell lines. The study found that modifications in the substituents significantly impacted cytotoxicity levels.
    "The presence of electronegative substituents like chlorine enhanced the anticancer activity."
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of oxadiazoles against clinical isolates. Results indicated that certain derivatives exhibited promising activity against resistant strains.
    "Oxadiazole derivatives showed potential as new antimicrobial agents."

Q & A

Basic Research Questions

Q. What are the key structural features of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol that influence its reactivity in synthetic pathways?

  • Answer: The compound’s reactivity is dictated by three critical features:

  • 1,3,4-Oxadiazole ring : Its electron-deficient nature facilitates nucleophilic substitutions or cycloadditions, particularly at the sulfur-linked position .
  • 2,4-Dichlorophenyl substituent : Electron-withdrawing chlorine atoms enhance the oxadiazole’s electrophilicity, stabilizing intermediates during synthesis .
  • But-2-yn-1-ol chain : The propargyl alcohol moiety introduces steric constraints and potential for alkyne-based click chemistry or oxidation to ketones .
    • Methodological Insight : Prioritize protecting the hydroxyl group (e.g., silylation) during sulfur alkylation to prevent side reactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer: Key parameters include:

  • Temperature control : Maintain reflux conditions (e.g., 106°C in POCl₃) for oxadiazole cyclization to minimize incomplete ring formation .
  • Catalyst selection : Use K₃PO₄ or Et₃N to deprotonate thiol intermediates during sulfanyl group coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfur-alkyne linkages .
    • Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (retention time ~7–8 min) and HRMS .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for intermediates be resolved during synthesis?

  • Answer: Contradictions often arise from:

  • Tautomerism in oxadiazole-thiol intermediates : Use 2D NMR (¹H-¹³C HSQC) to distinguish between thione and thiol tautomers .
  • Steric hindrance in propargyl chains : Analyze NOESY correlations to confirm spatial arrangements of substituents .
    • Case Study : For 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol (4j), conflicting δ 7.8–7.9 ppm aromatic signals were resolved via COSY, confirming para-substitution patterns .

Q. What strategies mitigate unexpected by-products during sulfur-alkynol coupling?

  • Answer : Common by-products include:

  • Disulfide formation : Minimize by conducting reactions under inert atmospheres (N₂/Ar) and using fresh thiol precursors .
  • Alkyne oxidation : Add antioxidants (e.g., BHT) to stabilize the but-2-yn-1-ol chain during prolonged reflux .
    • Purification : Employ silica gel chromatography with gradient elution (e.g., 10–30% EtOAc in hexane) to separate sulfanyl-alkyne derivatives from disulfides .

Q. How can the biological activity of this compound be systematically investigated, given its structural complexity?

  • Answer : Design assays targeting:

  • Enzyme inhibition : Screen against Rho/ROCK or myosin light-chain kinase using fluorescence polarization (e.g., IC₅₀ determination) .
  • Cellular uptake : Use confocal microscopy with fluorescently tagged analogs to study penetration in cancer cell lines .
    • Validation : Compare activity with structurally simplified analogs (e.g., replacing dichlorophenyl with methoxyphenyl) to isolate pharmacophore contributions .

Q. What analytical techniques address challenges in characterizing the compound’s stability under physiological conditions?

  • Answer :

  • Hydrolytic stability : Perform accelerated degradation studies in pH 7.4 buffer at 37°C, analyzing via LC-MS to detect cleavage products (e.g., oxadiazole ring opening) .
  • Thermal stability : Use DSC to identify decomposition temperatures (>200°C typical for oxadiazoles) .
    • Advanced Tools : Pair NMR relaxation experiments with MD simulations to predict shelf-life under storage conditions .

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